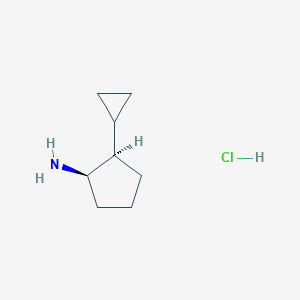

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclopropyl and cyclopentane rings, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs continuous stirred tank reactors (CSTRs) for efficient mixing and scale-up . This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted amine products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcyclopentanone, while reduction can produce different amine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Target Receptors and Mechanisms of Action

The primary pharmacological target for (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is the GPR88 receptor. This compound acts as a potent agonist of GPR88, which plays a significant role in modulating neurotransmitter systems in the brain. Upon activation, it inhibits the production of cyclic adenosine monophosphate (cAMP) through a Gαi-coupled pathway, influencing various neurological processes.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Agonist of GPR88 receptor | Treatment of mood disorders |

| Pain Relief | Modulation of pain pathways | Analgesic formulations |

| Cognitive Enhancement | Influence on dopaminergic signaling | Potential use in cognitive disorders |

Synthetic Applications

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Alkylation : Glycine equivalents are alkylated with 1,2-electrophiles.

- Cyclization : Intramolecular cyclization occurs with γ-substituted amino acid derivatives.

Table 2: Synthetic Routes

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Alkylation | Glycine derivatives + 1,2-electrophiles | Moderate yields |

| Cyclization | γ-substituted amino acids under controlled conditions | High regioselectivity |

Industrial Applications

In industrial settings, this compound can be produced using continuous stirred tank reactors (CSTRs), allowing for efficient mixing and scalability in production. This method enhances yield and purity while reducing reaction times.

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on animal models of anxiety and depression. Results indicated that activation of the GPR88 receptor led to significant improvements in behavioral assays related to mood regulation.

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of this compound. The findings demonstrated that it effectively modulated pain pathways in rodent models, suggesting potential for development into therapeutic agents for chronic pain management.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a proton donor, facilitating the formation of new chemical bonds and participating in hydrogen bonding interactions. These properties enable it to modulate various biochemical processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride include:

- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride

- (1R,2R)-2-Aminocyclopentan-1-ol hydrochloride

- (1R,2R)-2-Ethynylcyclopentan-1-amine hydrochloride

Uniqueness

What sets this compound apart is its unique cyclopropyl and cyclopentane ring structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13N·HCl

- Molecular Weight : 169.651 g/mol

- Structure : The compound features a cyclopropyl group attached to a cyclopentane ring, with an amine functional group contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

- Dopamine Receptors : Preliminary studies suggest that the compound may act as a modulator of dopamine signaling pathways, which are crucial for mood regulation and motor control.

- Serotonin Receptors : Similar interactions have been noted with serotonin receptors, indicating possible implications in anxiety and depression treatments.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Dopaminergic Modulation : A study conducted by researchers aimed at understanding the dopaminergic modulation of this compound revealed that it significantly enhanced dopamine release in specific brain regions associated with reward and motivation. This suggests potential applications in treating disorders such as Parkinson's disease and addiction.

- Anxiolytic Effects : In another study, this compound was tested for its anxiolytic properties using standard behavioral assays in rodents. The results indicated a marked decrease in anxiety-related behaviors, supporting its potential as a therapeutic agent for anxiety disorders.

- Antidepressant-Like Effects : A recent investigation focused on the antidepressant-like effects of this compound using the forced swim test. The findings demonstrated that administration led to significant reductions in immobility time, suggesting an increase in motivational behaviors typical of antidepressant activity.

Propiedades

IUPAC Name |

(1R,2R)-2-cyclopropylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGSLCAWFADOGF-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.